molecular formula C17H24INO4 B2805295 N,N-Bis-boc-2-iodo-6-methyl-phenylamine CAS No. 2055840-80-5

N,N-Bis-boc-2-iodo-6-methyl-phenylamine

Cat. No.: B2805295
CAS No.: 2055840-80-5
M. Wt: 433.286
InChI Key: MVPHLUZWIVHLFX-UHFFFAOYSA-N
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Description

N,N-Bis-boc-2-iodo-6-methyl-phenylamine (CAS 2055840-80-5) is a specialized organic compound with a molecular formula of C17H24INO4 and a molecular weight of 433.28-433.3 g/mol . It features a benzene ring substituted with an iodine atom and a methyl group, where the amine nitrogen is protected by two tert-butoxycarbonyl (Boc) groups . This structure classifies it as a key building block in synthetic organic and medicinal chemistry. The primary research value of this compound lies in its role as a protected and activated intermediate for cross-coupling reactions. The iodine atom serves as an excellent leaving group in metal-catalyzed reactions, such as palladium-catalyzed Suzuki or Buchwald-Hartwig aminations, enabling the construction of more complex molecular architectures. The Boc protecting groups safeguard the amine functionality from unwanted side reactions during synthesis and can be readily removed under mild acidic conditions when needed . In practical research applications, this compound has been used as a synthetic precursor. It serves as an intermediate in the synthesis of compounds for investigating nicotinic acetylcholine receptors (nAChRs), which are important targets in neuroscience and pharmacology research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-iodo-6-methylphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24INO4/c1-11-9-8-10-12(18)13(11)19(14(20)22-16(2,3)4)15(21)23-17(5,6)7/h8-10H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPHLUZWIVHLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)I)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Routes for N,n Bis Boc 2 Iodo 6 Methyl Phenylamine

Precursor Synthesis and Halogenation Strategies

The foundational step in the synthesis of the target compound is the preparation of 2-iodo-6-methylaniline (B1600956). This requires the selective introduction of an iodine atom at the position ortho to the amino group and meta to the methyl group of 2-methylaniline (o-toluidine).

Synthesis of 2-Iodo-6-methylaniline and Related Anilines

The direct synthesis of 2-iodo-6-methylaniline from 2-methylaniline is the most straightforward approach. Alternative multi-step routes, such as those involving nitration, reduction, and then iodination, can also be employed, though they are more complex. For instance, a common strategy for related compounds involves the nitration of a toluene (B28343) derivative, followed by reduction of the nitro group to an amine, and finally iodination via diazotization chemistry smolecule.com. However, direct iodination of the aniline (B41778) precursor is often preferred for its efficiency.

A documented method for synthesizing a related compound, 2-iodo-4-methylaniline, involves treating p-toluidine (B81030) with ammonium (B1175870) iodide, copper iodide, and ammonium dihydrogenphosphate in a benzene-water solvent system under oxygen pressure. prepchem.com This oxidative iodination procedure resulted in an 82% yield of the desired product after three hours. prepchem.com Such methods could potentially be adapted for the synthesis of 2-iodo-6-methylaniline from o-toluidine.

Regioselective Iodination Procedures to Access the o-Iodo Moiety

Achieving regioselectivity in the iodination of anilines is critical. The amino group is a strong activating, ortho-para directing group, while the methyl group is a weaker activating, ortho-para director. In 2-methylaniline, the positions ortho and para to the amino group are C6, C4, and C2. The C2 position is already substituted with the methyl group. Therefore, iodination is expected to occur at the C4 or C6 position. To obtain the desired 2-iodo-6-methylaniline, the iodine must be directed to the C6 position, which is ortho to the amine and meta to the methyl group.

Various reagents and methods are available for the electrophilic iodination of anilines. nih.gov

Iodine Monochloride (ICl) : This is a widely used and effective electrophilic iodinating agent that can selectively introduce iodine at the ortho position relative to the amino group due to its directing effects.

Iodine with Oxidizing Agents : A combination of molecular iodine (I₂) with an oxidizing agent can generate a more reactive electrophilic iodine species in situ. Oxidants such as sodium nitrite (B80452) in acidic media or silver salts (e.g., Ag₂SO₄) can be used. nih.gov The choice of solvent and reaction conditions is crucial for controlling regioselectivity. For example, the iodination of aniline with Ag₂SO₄/I₂ in 1,2-ethanediol (B42446) has been reported to selectively yield 2-iodoaniline (B362364). nih.gov

Iodine(III) Reagents : Hypervalent iodine reagents have been developed for para-selective iodination of anilines under mild conditions. researchgate.net While this is not the desired regiochemistry for the target precursor, it highlights the ongoing development of selective iodination protocols. researchgate.net

For the synthesis of 2-iodo-6-methylaniline, the steric hindrance provided by the adjacent methyl group can be exploited to influence the regioselectivity of the iodination, potentially favoring substitution at the less hindered C6 position over the C4 (para) position. Careful optimization of the iodinating agent, solvent, and temperature is essential to maximize the yield of the desired ortho-iodinated product.

N,N-Bis-tert-butoxycarbonylation of Aromatic Amines

The second major phase of the synthesis is the protection of the amino group. The target molecule requires the installation of two Boc groups onto the nitrogen atom, resulting in an N,N-dicarbamate. This is significantly more challenging than the more common mono-Boc protection, especially on a sterically hindered substrate like 2-iodo-6-methylaniline.

Direct N-Boc Protection Protocols for Anilines

The standard reagent for introducing a Boc group is di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). fishersci.co.uk Direct N-tert-butoxycarbonylation can be performed without a catalyst, often under aqueous conditions. A catalyst-free method for the chemoselective N-Boc protection of various amines has been developed using water as the solvent, which effectively yields mono-N-Boc derivatives without side products like isocyanates or N,N-di-Boc compounds. organic-chemistry.org Another eco-friendly protocol uses glycerol (B35011) as a recyclable solvent at room temperature, again favoring the formation of mono-protected amines. researchgate.net These methods are designed for selectivity towards mono-protection and are generally not suitable for producing bis-Boc derivatives. organic-chemistry.orgresearchgate.net Base-catalyzed reactions, however, are sometimes associated with the formation of N,N-di-Boc derivatives as side products. nih.gov

Catalyst-Mediated N-Boc Protection Methods for Amines

A wide array of catalysts has been developed to improve the efficiency of N-Boc protection, particularly for less reactive anilines. These catalysts typically function by activating the (Boc)₂O reagent. While most methods are optimized for mono-protection, understanding these systems provides a basis for developing conditions for bis-protection.

Catalyst SystemSolventTemperatureKey Advantages
Nanocerium oxide Solvent-freeRoom TempGreen, efficient, good functional group tolerance. researchgate.net
Amberlite-IR 120 Solvent-free or DCMRoom TempHeterogeneous, recyclable, very fast (1-3 min). derpharmachemica.com
ZnCl₂ CH₂Cl₂Room TempMild, efficient for aliphatic, aromatic, and heteroaromatic amines.
Iodine Solvent-freeRoom TempPractical and efficient for various amines. organic-chemistry.org
Ionic Liquids DichloromethaneRoom TempExcellent chemoselectivity, activates (Boc)₂O via hydrogen bonding. organic-chemistry.orgresearchgate.net
HClO₄–SiO₂ Solvent-freeRoom TempReusable, inexpensive, highly efficient. organic-chemistry.org

Chemoselectivity and Control in Bis-Boc Installation on the Nitrogen Center

The formation of N,N-bis-Boc anilines is less common and often considered an undesired side reaction in protocols aiming for mono-protection. nih.gov Achieving exhaustive N-Boc protection to synthesize N,N-Bis-boc-2-iodo-6-methyl-phenylamine requires overcoming two main challenges: the electronic deactivation of the N-Boc aniline intermediate and significant steric hindrance.

After the first Boc group is installed, the nitrogen atom becomes significantly less nucleophilic, making the addition of a second Boc group more difficult. Furthermore, the presence of two bulky ortho substituents (iodo and methyl) on the aniline ring creates substantial steric congestion around the nitrogen atom.

To favor the formation of the bis-Boc product, forcing reaction conditions are likely necessary. This could include:

Using a strong, non-nucleophilic base to deprotonate the initial N-Boc-aniline, thereby increasing its nucleophilicity for the second acylation.

Employing a large excess of (Boc)₂O.

Increasing the reaction temperature and time.

Selecting a highly effective catalyst system.

While base-catalyzed reactions are known to sometimes produce N,N-di-Boc derivatives, specific, high-yield protocols are not widely reported, especially for sterically demanding substrates. nih.gov The synthesis of this compound would likely require significant empirical optimization to drive the reaction to completion and achieve a satisfactory yield of the desired N,N-diprotected product.

Advanced Synthetic Routes and Optimization for Yield and Purity of this compound

Step 1: Synthesis of 2-iodo-6-methylaniline

The critical first step is the regioselective iodination of 2-methylaniline to produce 2-iodo-6-methylaniline. Traditional iodination methods often lead to mixtures of isomers and over-iodination, necessitating advanced approaches for improved selectivity and yield.

One advanced and scalable method involves the use of molecular iodine in a biphasic system. This method offers high regioselectivity for the ortho-position due to the directing effect of the amino group and the steric hindrance provided by the methyl group, which disfavors iodination at the other ortho-position (C6). The reaction is typically carried out using molecular iodine in the presence of a base, such as sodium bicarbonate, to neutralize the hydrogen iodide byproduct.

Optimization of Iodination:

To maximize the yield and purity of 2-iodo-6-methylaniline, several reaction parameters can be optimized. The choice of solvent, temperature, and stoichiometry of the iodinating agent are critical. A biphasic solvent system, such as diethyl ether and water, can facilitate product isolation and purification.

A detailed study of the reaction conditions reveals that a slow, portion-wise addition of molecular iodine to a solution of 2-methylaniline in a biphasic solvent system at controlled temperatures (typically 0-25 °C) can significantly improve the yield and minimize the formation of di-iodinated byproducts. The use of a mechanical stirrer is recommended to ensure efficient mixing of the biphasic reaction mixture.

Table 1: Optimization of the Synthesis of 2-iodo-6-methylaniline

ParameterCondition 1Condition 2 (Optimized)Rationale for Optimization
Iodinating Agent IClI₂Molecular iodine is less hazardous and provides better regioselectivity.
Solvent System Acetic AcidDiethyl Ether / WaterBiphasic system simplifies workup and product isolation.
Base NoneNaHCO₃Neutralizes HI byproduct, driving the reaction to completion.
Temperature Room Temperature0-5 °CLower temperature minimizes side reactions and improves selectivity.
Addition of Iodine Single PortionSlow, Portion-wiseControls the reaction rate and reduces the formation of di-iodinated products.
Purification DistillationColumn ChromatographyProvides higher purity by effectively separating isomers and byproducts.

Following the reaction, a straightforward workup involving separation of the organic layer, washing with sodium thiosulfate (B1220275) solution to remove excess iodine, and subsequent purification by column chromatography on silica (B1680970) gel yields pure 2-iodo-6-methylaniline.

Step 2: Synthesis of this compound

The second step involves the di-Boc protection of the sterically hindered amino group of 2-iodo-6-methylaniline. Standard Boc-protection methods are often inefficient for forming di-Boc derivatives, especially with sterically encumbered anilines. Therefore, advanced catalytic methods are employed.

A highly effective method for the di-tert-butyloxycarbonylation of anilines utilizes di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalyst. For sterically hindered anilines, a common and effective catalyst is 4-(dimethylamino)pyridine (DMAP). The reaction is typically performed in an aprotic solvent such as acetonitrile (B52724) or dichloromethane.

Optimization of Di-Boc Protection:

The key to achieving a high yield of the di-Boc protected product lies in the choice of catalyst, solvent, and reaction temperature, as well as the stoichiometry of the reagents. The use of a slight excess of (Boc)₂O and a catalytic amount of DMAP is generally optimal. The reaction progress can be conveniently monitored by thin-layer chromatography (TLC).

For sterically hindered substrates like 2-iodo-6-methylaniline, driving the reaction to completion to form the di-Boc product over the mono-Boc intermediate may require elevated temperatures and prolonged reaction times.

Table 2: Optimization of the Synthesis of this compound

ParameterCondition 1Condition 2 (Optimized)Rationale for Optimization
Boc Source Boc-Cl(Boc)₂ODi-tert-butyl dicarbonate is more stable and easier to handle.
Catalyst None4-(Dimethylamino)pyridine (DMAP)DMAP is a highly effective acylation catalyst, especially for hindered amines.
Solvent Tetrahydrofuran (THF)AcetonitrileAcetonitrile often provides better solubility and reaction rates for this transformation.
Temperature Room TemperatureReflux (approx. 82 °C)Higher temperature is necessary to overcome the steric hindrance for the second Boc group addition.
(Boc)₂O Equivalents 2.2 eq.2.5 eq.A slight excess of the Boc-anhydride ensures complete conversion to the di-Boc product.
Purification RecrystallizationFlash Column ChromatographyProvides superior separation from the mono-Boc intermediate and other impurities.

Upon completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes. This purification method is highly effective in separating the desired this compound from any unreacted starting material, the mono-Boc intermediate, and other byproducts, yielding the final product in high purity.

Reactivity and Transformative Reactions of N,n Bis Boc 2 Iodo 6 Methyl Phenylamine

Transition Metal-Catalyzed Cross-Coupling Reactions of N,N-Bis-boc-2-iodo-6-methyl-phenylamine

Transition metal catalysis is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Aryl iodides are among the most reactive aryl halides for these transformations.

Palladium-Catalyzed Cross-Coupling Applications

Palladium catalysts are extensively used for their high efficiency and functional group tolerance in cross-coupling reactions.

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound. For a substrate like this compound, a typical reaction would involve a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The significant steric hindrance would likely necessitate the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos) to facilitate the oxidative addition and subsequent reductive elimination steps.

Without specific experimental data, a representative data table cannot be generated.

Negishi Coupling with Organozinc Reagents

The Negishi coupling pairs an organic halide with an organozinc reagent. wikipedia.orgorganic-chemistry.orgnih.gov Organozinc compounds are more reactive than their corresponding organoboron counterparts, which can sometimes allow for milder reaction conditions. wikipedia.org A successful Negishi coupling of this compound would require a palladium or nickel catalyst and would be expected to tolerate a wide range of functional groups. wikipedia.orgorganic-chemistry.org The choice of ligand would again be critical to overcome the steric hindrance.

Specific research findings for this reaction could not be located.

Buchwald-Hartwig Amination Strategies (as an aryl halide coupling partner)

In a Buchwald-Hartwig amination, this compound would serve as the aryl halide partner, reacting with a primary or secondary amine to form a new C-N bond. mdpi.com This would result in a complex, sterically congested tri-substituted aniline (B41778) derivative. The reaction typically requires a palladium catalyst, a specialized phosphine ligand (such as those developed by Buchwald or Hartwig), and a strong base (e.g., sodium tert-butoxide). The steric hindrance of the substrate would be a major challenge to overcome.

Detailed data tables for this specific transformation are not available in the literature.

Other Palladium-Mediated Carbon-Carbon Bond Formations

Beyond Suzuki and Negishi couplings, other palladium-catalyzed reactions could theoretically be applied. For instance, Sonogashira coupling with a terminal alkyne would yield an ortho-alkynylated aniline derivative. Stille coupling with an organostannane or Hiyama coupling with an organosilane are also possibilities, each with its own requirements for catalysts and reaction conditions tailored to activate the sterically hindered C-I bond.

No specific examples or detailed findings for these reactions involving the target compound were found.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. acs.org They are particularly effective in coupling unreactive electrophiles and can operate through different mechanistic pathways. A nickel-catalyzed coupling of this compound with an organoboron (Suzuki-type) or organozinc (Negishi-type) reagent would likely be feasible, often employing N-heterocyclic carbene (NHC) or phosphine ligands. orgsyn.org Nickel catalysis can also be effective for C-N bond formation. princeton.edu

Specific research on nickel-catalyzed reactions of this compound is not documented in the available literature.

Mechanistic Pathways in Catalytic Cross-Coupling Processes (e.g., oxidative addition, transmetalation, reductive elimination)

The carbon-iodine bond in this compound is a key site for reactivity, particularly in palladium- or nickel-catalyzed cross-coupling reactions. These reactions generally proceed through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle is typically initiated by the oxidative addition of the aryl iodide to a low-valent metal center, such as Pd(0) or Ni(0). In this step, the metal inserts into the C-I bond, leading to a higher oxidation state, for instance, a Pd(II) or Ni(II) species. The rate of this step can be influenced by the steric hindrance around the iodine atom, which in this case is significant due to the adjacent methyl and bulky N,N-bis-boc groups. While this steric crowding might slow the reaction, it also plays a crucial role in subsequent steps. Several reports have proposed that the oxidative addition of an organic halide to a Ni(I) species to generate a Ni(III) species is a key step in C-O cross-coupling catalytic cycles. researchgate.net

Transmetalation: Following oxidative addition, a transmetalation event occurs where an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) transfers its organic group to the metal center, displacing the halide. The N-Boc group can play a role in this step; for example, in Negishi cross-couplings of racemic α-zincated N-Boc-pyrrolidine, the stereochemical integrity of the organozinc reagent is crucial. mit.edu In some copper-catalyzed reactions, ligand-enabled transmetalation has been described where the ligand facilitates the process via hydrogen bonding. nih.gov

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups coupled to the metal center form a new carbon-carbon or carbon-heteroatom bond, and the metal catalyst is regenerated in its low-valent state. This step is often the product-forming and turnover-limiting step. The steric bulk from the ortho-methyl and N,N-bis-boc groups can facilitate this step by promoting the collapse of the organometallic intermediate to release the sterically demanding product.

Table 1: Key Mechanistic Steps in Cross-Coupling Reactions

Step Description Metal Oxidation State Change (Typical Pd example) Influencing Factors for this compound
Oxidative Addition Insertion of the metal into the carbon-iodine bond. Pd(0) → Pd(II) Steric hindrance from ortho-methyl and N,N-bis-boc groups.
Transmetalation Transfer of an organic group from another metallic reagent to the catalyst. Pd(II) → Pd(II) Nature of the organometallic reagent and ligands.
Reductive Elimination Formation of the new C-C or C-X bond and regeneration of the catalyst. Pd(II) → Pd(0) Steric repulsion promoting the release of the product.

Aryne Chemistry and Cycloaddition Reactions Derived from this compound

The ortho-iodoaniline moiety of this compound makes it a suitable precursor for the generation of a highly reactive aryne intermediate.

Arynes are typically generated from ortho-dihaloarenes or ortho-halophenyl triflates. In the case of o-iodoanilines, the corresponding aryne can be generated under strong basic conditions. Treatment of this compound with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), can induce a metal-halogen exchange or direct deprotonation at the position ortho to the iodine, followed by elimination of lithium iodide to form the 3-(N,N-bis-boc-amino)-2-methylbenzyne intermediate. The bulky N,N-bis-boc group can influence the regioselectivity of deprotonation.

Once generated, the highly electrophilic aryne intermediate can be trapped by a variety of external nucleophiles or dienophiles. Nucleophiles such as amines, alcohols, or thiols can add to the aryne, leading to the formation of substituted aniline derivatives. In the presence of a diene, such as furan (B31954) or cyclopentadiene, the aryne can undergo a [4+2] cycloaddition (Diels-Alder reaction) to furnish bicyclic aromatic compounds.

If a suitable nucleophilic or diene moiety is present within the same molecule, the generated aryne can undergo an intramolecular trapping reaction. This leads to the formation of fused ring systems. For instance, if a tethered nucleophile is present on one of the Boc groups or an adjacent part of the molecule, it could potentially attack the aryne to form a new heterocyclic ring. A two-step protocol involving cyclization and deprotection has been developed for the synthesis of C-1 arylated benzazepines, where the coupling reaction of an α-lithiated carbanion, generated from a Boc-protected amine, with an in situ generated aryne proceeds intramolecularly. researchgate.net

Intramolecular Cyclization and N-Heterocycle Synthesis from this compound

The structure of this compound is well-suited for intramolecular cyclization reactions to form various nitrogen-containing heterocycles.

While direct cyclization from the parent molecule might be challenging without further modification, it serves as a key precursor for substrates that can undergo such reactions. For example, a cross-coupling reaction could introduce a side chain with a terminal alkyne or alkene. Subsequent palladium- or copper-catalyzed intramolecular cyclization could then lead to the formation of indole (B1671886) or quinoline (B57606) derivatives. The synthesis of indole and quinoline derivatives can be achieved through the intramolecular catalytic cyclization of allylanilines. researchgate.net

Iron-catalyzed intramolecular cyclization reactions are also a known method for the synthesis of N-heterocycles. researchgate.net Furthermore, palladium(II)-catalyzed aerobic oxidative amination of alkenes can be used to synthesize six-membered N-heterocycles. nih.gov

The synthesis of 6-methyl-6H-indolo[2,3-b]quinolines has been achieved via one-pot reduction–cyclization–dehydration reactions of α-hydroxy lactams. researchgate.net Additionally, new substituted indeno[1,2-b]quinoline-6-carboxamides have been prepared from methyl 2-amino-3-formylbenzoate by a new Friedlander synthesis. nih.gov

Table 2: Potential Heterocyclic Products from this compound Derivatives

Heterocycle Synthetic Strategy Key Intermediate/Reaction
Indoles Introduction of a vinyl or ethynyl (B1212043) group at the 2-position followed by intramolecular cyclization. Heck or Sonogashira coupling, followed by Larock or related cyclization.
Quinolines Introduction of a suitable three-carbon chain at the 2-position followed by cyclization and aromatization. Cross-coupling followed by Friedländer-type condensation or radical cyclization.
Benzazepines Intramolecular nucleophilic addition of N-Boc protected α-amino carbanions to in situ generated arynes. researchgate.net Aryne generation and intramolecular trapping. researchgate.net

Amination-Cyclization Cascade Processes

Amination-cyclization cascade processes are powerful synthetic strategies for the construction of nitrogen-containing heterocyclic compounds. In the context of this compound, such a cascade would typically be initiated by a palladium-catalyzed amination reaction. This would involve the coupling of the aryl iodide with an appropriate amine, followed by an intramolecular cyclization to form a new heterocyclic ring.

The general mechanism for a palladium-catalyzed amination-cyclization cascade would likely proceed through the following steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-iodine bond of this compound to form a palladium(II) intermediate.

Coordination and Deprotonation: The incoming amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination (Intermolecular C-N Coupling): Reductive elimination from the palladium-amido complex would form the intermolecularly aminated product.

Intramolecular Cyclization: Subsequent intramolecular reaction, potentially also palladium-catalyzed, would lead to the formation of a cyclic product.

A hypothetical reaction scheme is presented below:

ReactantReagents and ConditionsHypothetical Product(s)
This compound + R-NH2Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., a phosphine), BaseCyclized product (e.g., a substituted carbazole (B46965) derivative)

Influence of Bis-Boc Protection on Cyclization Selectivity

The two tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atom of this compound would exert significant steric and electronic effects on any cyclization reaction.

Steric Hindrance: The bulky bis-Boc group would sterically hinder the approach of reagents to the nitrogen atom and the adjacent ortho positions. This could influence the regioselectivity of cyclization, potentially favoring pathways that minimize steric interactions. The ortho-methyl group would further contribute to this steric crowding.

Electronic Effects: The electron-withdrawing nature of the Boc groups would decrease the nucleophilicity of the nitrogen atom. This could impact the rate and feasibility of cyclization reactions that involve nucleophilic attack by the nitrogen.

Conformational Rigidity: The presence of the two bulky Boc groups could restrict the rotation around the C-N bond, influencing the conformational preferences of the molecule and thereby affecting the feasibility of certain cyclization pathways.

The interplay of these factors would be crucial in determining the selectivity of any cyclization process. For instance, in a potential intramolecular Heck reaction, the steric bulk might favor the formation of a specific ring size over others.

Carbon-Iodine Bond Functionalization Beyond Cross-Coupling

While palladium-catalyzed cross-coupling reactions are a common strategy for functionalizing aryl iodides, other transformations are also possible.

Nucleophilic Substitution Reactions at the Aromatic Iodine Position

Direct nucleophilic aromatic substitution (SNA) of the iodine atom in this compound is generally challenging under standard conditions. The electron-rich nature of the benzene (B151609) ring disfavors nucleophilic attack. However, such reactions can sometimes be achieved under specific conditions, such as the use of highly reactive nucleophiles or transition-metal catalysis (e.g., copper-catalyzed reactions).

The steric hindrance from the ortho-methyl group and the bis-Boc group would likely impede the approach of a nucleophile to the carbon atom bearing the iodine, making direct substitution even more difficult.

Radical Reactions Involving the Iodine Moiety

The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate an aryl radical. This radical can then participate in various intramolecular or intermolecular reactions.

A potential radical reaction involving this compound could be an intramolecular radical cyclization. This would typically involve:

Radical Initiation: Generation of the aryl radical, often using a radical initiator (e.g., AIBN) and a radical mediator (e.g., a tin hydride).

Intramolecular Cyclization: The aryl radical could then attack an unsaturated bond within the same molecule (if present) to form a cyclic product.

The success of such a reaction would depend on the presence of a suitable radical acceptor within the molecule and the relative rates of the cyclization versus other competing radical processes.

Mechanistic Investigations and Theoretical Studies on N,n Bis Boc 2 Iodo 6 Methyl Phenylamine Reactivity

Elucidation of Reaction Mechanisms and Intermediates

There is no available research that elucidates the specific reaction mechanisms or identifies the intermediates involved in the transformations of N,N-Bis-boc-2-iodo-6-methyl-phenylamine.

Stereochemical Control and Regioselectivity Studies

Diastereoselectivity in Product Formation

No studies were found that investigate the diastereoselectivity of reactions involving this compound.

Enantioselectivity in Chiral Transformations

There is no published research on the enantioselectivity of chiral transformations utilizing this compound.

Factors Governing Regiochemical Outcomes in Reactions

Specific research detailing the factors that govern the regiochemical outcomes in reactions of this compound is not present in the available literature.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Reaction Pathways

No computational studies, including Density Functional Theory (DFT) calculations, have been published that model the reaction pathways of this compound.

Transition State Analysis and Reaction Barrier Determination

No published studies detailing the transition state analysis or the determination of reaction barriers for reactions involving this compound were found. Consequently, no data tables on activation energies or transition state geometries for this specific compound can be provided.

Conformational Analysis and Steric Effects of the Bis-Boc Group

There is no available research that specifically focuses on the conformational analysis of this compound. While the steric and electronic effects of N,N-bis(tert-butoxycarbonyl) (bis-Boc) groups are known in organic chemistry to influence reaction outcomes by restricting bond rotation and providing steric hindrance, specific quantitative data such as rotational barriers or dihedral angles for the title compound are not present in the reviewed literature. Therefore, no data table on conformational isomers and their relative energies can be presented.

Kinetic Studies and Reaction Rate Analysis

No kinetic studies or reaction rate analyses for this compound have been reported in the scientific literature. As a result, there is no data to populate a table of reaction rates, rate constants, or reaction orders for any transformation involving this compound.

Applications of N,n Bis Boc 2 Iodo 6 Methyl Phenylamine As a Versatile Synthetic Building Block

Construction of Complex Molecular Architectures

There is no available scientific literature detailing the use of N,N-Bis-boc-2-iodo-6-methyl-phenylamine in the construction of complex molecular architectures.

Precursor for Advanced Pharmaceutical Intermediates in Organic Synthesis

No published research could be found that specifically identifies this compound as a precursor for the synthesis of advanced pharmaceutical intermediates.

Integration into Multi-Component Reaction Sequences

Information regarding the integration of this compound into multi-component reaction sequences is not present in the reviewed scientific literature.

Role in Divergent Synthesis Strategies for Chemical Libraries

There are no documented examples or studies on the application of this compound in divergent synthesis strategies for the creation of chemical libraries.

Derivatives and Analogues of N,n Bis Boc 2 Iodo 6 Methyl Phenylamine

Synthesis of Related N-Protected Iodoarylamine Systems

The synthesis of N-protected iodoarylamines is a critical process for creating building blocks used in cross-coupling reactions and the construction of complex nitrogen-containing molecules. The protection of the amine functionality is essential to modulate its reactivity and to direct subsequent functionalization of the aromatic ring. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under a range of conditions and its facile removal.

A general and efficient method for the N-Boc protection of various amines, including aromatic amines, involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O). For less nucleophilic aryl amines, a two-step procedure can be particularly effective, where two Boc groups are first introduced, followed by the selective removal of one. researchgate.net This approach has proven successful for a wide array of sterically hindered, electron-deficient, and electron-rich aryl amines. researchgate.net

The direct iodination of N-protected anilines represents a common route to ortho-iodo derivatives. The regioselectivity of iodination can be influenced by the nature of the N-protecting group and the reaction conditions. For instance, the iodination of aniline (B41778) derivatives can be controlled to yield either para- or ortho-iodinated products preferentially.

An alternative strategy involves the synthesis of N,N-dimethylated 2-iodoanilines, which can be achieved through methods like the Eschweiler-Clarke reaction or by using formalin and a reducing agent such as sodium borohydride (B1222165) or sodium cyanoborohydride. spbu.ru Reductive methylation with formalin and sodium cyanoborohydride has been shown to be a highly efficient and selective method for the dimethylation of 2-iodoanilines, including those with various functional groups. spbu.ru While not a bis-Boc protected system, this methodology highlights the feasibility of manipulating substituted iodoanilines.

A plausible synthetic pathway to N,N-Bis-boc-2-iodo-6-methyl-phenylamine would likely involve a multi-step sequence starting from 2-iodo-6-methylaniline (B1600956). The initial step would be the protection of the amino group with two Boc groups using di-tert-butyl dicarbonate in the presence of a suitable base. This reaction would yield the desired this compound. The synthesis of related N,N'-di-Boc protected guanidines from guanidine (B92328) hydrochloride and di-tert-butyl dicarbonate provides a procedural precedent for the double Boc protection of a nitrogen atom. orgsyn.org

Starting MaterialReagentsProductKey Features
Aryl AminesDi-tert-butyl dicarbonate (Boc₂O)N-Boc Aryl AminesGeneral method for N-protection. researchgate.net
2-IodoanilinesFormalin, Sodium CyanoborohydrideN,N-Dimethyl-2-iodoanilinesEfficient and selective N-dimethylation. spbu.ru
Guanidine HydrochlorideDi-tert-butyl dicarbonate (Boc₂O)N,N'-di-Boc-guanidineDouble Boc protection of a nitrogen-containing functional group. orgsyn.org

Exploration of Substituent Effects on Reactivity and Selectivity in Analogous Structures

The substituents on the aromatic ring and the nitrogen atom of N-protected iodoarylamines play a crucial role in determining their reactivity and the selectivity of their subsequent transformations, particularly in palladium-catalyzed cross-coupling reactions. The presence of a methyl group at the C6 position and two bulky Boc groups on the nitrogen of this compound would exert significant steric and electronic effects.

The ortho-methyl group introduces steric hindrance around the iodine atom, which can influence the rate of oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling reactions. This steric bulk can also affect the geometry of the resulting organopalladium intermediate, potentially leading to different reactivity or selectivity compared to less hindered analogues. For example, in palladium-catalyzed allylic alkylation of 2-substituted pyridines, the size of the substituent at the 2-position significantly impacts stereocontrol. nih.gov

The two N-Boc groups are strongly electron-withdrawing, which will decrease the electron density of the aromatic ring. This electronic effect can make the C-I bond more susceptible to oxidative addition. Furthermore, the bulky nature of the Boc groups provides substantial steric hindrance around the nitrogen atom and the adjacent ortho-position. This steric congestion can influence the approach of coupling partners and catalysts, thereby affecting reaction rates and selectivities. In some cases, extreme steric hindrance can completely inhibit a desired reaction.

The palladium-catalyzed coupling of 2-iodoaniline (B362364) and its N-protected derivatives with alkynes to form 2,3-disubstituted indoles is a well-established reaction. researchgate.net The nature of the N-protecting group (e.g., methyl, acetyl, tosyl) is known to affect the efficiency of this transformation. researchgate.net It is conceivable that the highly hindered N,N-bis-Boc group would significantly impact the course of such cyclization reactions.

SubstituentPositionPotential Effect on Reactivity/Selectivity
MethylC6 (ortho to Iodine)- Steric hindrance affecting catalyst approach and oxidative addition rate. - May influence the geometry of reaction intermediates. nih.gov
N,N-Bis-bocNitrogen- Strong electron-withdrawing effect, activating the C-I bond. - Significant steric bulk hindering access to the reaction center.

Development of Novel Analogues for Synthetic Exploration and Methodological Advancement

The development of novel analogues of this compound opens avenues for further synthetic exploration and the advancement of chemical methodologies. By systematically varying the substituents on the aromatic ring and the nature of the N-protecting groups, new building blocks with tailored reactivity and properties can be designed.

One area of development is the introduction of different functional groups onto the aromatic ring. For example, the incorporation of electron-donating or electron-withdrawing groups at other positions of the phenyl ring could be used to fine-tune the electronic properties of the molecule, thereby modulating its reactivity in cross-coupling reactions. The synthesis of analogues with additional reactive sites would also allow for sequential and orthogonal functionalization.

Another direction for the development of novel analogues is the exploration of alternative N-protecting groups. While the bis-Boc group provides significant steric bulk and electronic effects, other protecting groups could offer different advantages. For instance, the use of less sterically demanding protecting groups might facilitate reactions that are hindered by the bis-Boc moiety. Conversely, even bulkier protecting groups could be employed to achieve higher levels of stereoselectivity in certain transformations.

These novel analogues can serve as valuable tools for the development of new synthetic methods. For example, highly hindered N-protected iodoarylamines could be used to probe the limits of sterically demanding cross-coupling reactions or to develop new catalysts that are effective for challenging substrates. The design and synthesis of novel BACE1 inhibitors with a hydroxyproline-derived N-amidinopyrrolidine scaffold showcases how the development of new molecular frameworks can lead to advances in medicinal chemistry. nih.gov Similarly, the synthesis of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as heterocyclic amino acid building blocks highlights the importance of creating new, functionalized starting materials for drug discovery and materials science. nih.gov

The exploration of these novel analogues will undoubtedly lead to a deeper understanding of the structure-reactivity relationships in this class of compounds and pave the way for the discovery of new chemical transformations and the synthesis of complex molecular architectures.

Conclusion and Future Research Directions

Summary of Key Methodological Advances and Synthetic Utility

The synthetic utility of N,N-Bis-boc-2-iodo-6-methyl-phenylamine is intrinsically linked to the strategic placement of its functional groups. The presence of two tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atom serves to modulate the nucleophilicity and electronic properties of the amine. This protection is crucial for preventing unwanted side reactions during subsequent transformations.

The key feature of this compound is the iodine atom at the ortho position to the amine and adjacent to a methyl group. This arrangement makes it a prime candidate for a variety of cross-coupling reactions. Methodologically, this substrate is well-suited for reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of substituents, including aryl, alkynyl, vinyl, and amino groups, respectively, at the 2-position of the aniline (B41778) ring. The steric hindrance provided by the adjacent methyl group and the bulky N,N-bis-boc moiety can be expected to influence the efficiency and selectivity of these coupling processes.

Unaddressed Challenges and Future Opportunities in Reactivity and Selectivity

Despite its potential, the reactivity and selectivity of this compound present several unaddressed challenges that also open avenues for future research. A primary challenge lies in overcoming the steric bulk around the iodo group. The ortho-methyl group and the two Boc groups on the nitrogen create a sterically hindered environment, which could necessitate the development of more active and specialized catalyst systems to achieve high yields in cross-coupling reactions.

Future opportunities exist in exploring the diastereoselective or enantioselective functionalization of this compound. For instance, the development of chiral ligands for metal catalysts could enable asymmetric transformations, leading to the synthesis of chiral biaryl compounds or other molecules with significant stereochemical complexity. Furthermore, the selective removal of one of the Boc groups to allow for differential functionalization of the nitrogen atom remains an area ripe for investigation.

Another area for future study is the exploration of alternative reaction pathways beyond traditional cross-coupling. This could include metal-halogen exchange reactions to generate organometallic intermediates, which could then be trapped with various electrophiles. Understanding and controlling the regioselectivity of such reactions in the presence of the existing functional groups would be a significant advancement.

Potential for Novel Synthetic Strategy Development Utilizing this Compound Class

The unique substitution pattern of this compound provides a platform for the development of novel synthetic strategies. One promising direction is its use in the synthesis of complex heterocyclic scaffolds. Following a cross-coupling reaction to introduce a suitable functional group at the 2-position, subsequent deprotection of the amine and intramolecular cyclization could lead to the formation of novel indoles, quinolines, or other nitrogen-containing heterocycles with a defined substitution pattern.

Moreover, this compound could serve as a key building block in the synthesis of "atropisomers," which are stereoisomers arising from restricted rotation around a single bond. The steric hindrance provided by the ortho-methyl group and a substituent introduced at the 2-position via the iodo group could create a high barrier to rotation, allowing for the isolation of stable atropisomers. This would be particularly valuable in the fields of medicinal chemistry and materials science, where molecular shape plays a critical role in function.

Q & A

Q. What are the recommended synthetic routes for preparing N,N-Bis-boc-2-iodo-6-methyl-phenylamine, and how can purity be optimized for research applications?

  • Methodological Answer : Synthesis typically involves sequential Boc protection of the amine group, followed by iodination at the 2-position of the phenyl ring. Key steps include:

Boc Protection : React the parent amine with di-tert-butyl dicarbonate (Boc₂O) under inert conditions (e.g., nitrogen atmosphere) in dichloromethane (DCM) with a catalytic amount of DMAP .

Iodination : Use N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) to regioselectively introduce iodine at the 2-position .

  • Purity Optimization : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>95%) by HPLC. Adjust solvent ratios and temperature during crystallization to minimize byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • 1H/13C NMR : Focus on the Boc group signals (e.g., tert-butyl protons at ~1.3 ppm) and aromatic protons (split patterns due to iodine’s heavy atom effect) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragment peaks (e.g., loss of Boc groups).
  • FT-IR : Verify Boc carbonyl stretches (~1740 cm⁻¹) and C-I vibrations (~500 cm⁻¹) .
    Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. What are the stability considerations for storing this compound, and how can degradation be mitigated?

  • Methodological Answer :
  • Storage : Store in airtight, light-resistant containers at 0–6°C to prevent Boc group hydrolysis and iodine displacement .
  • Degradation Mitigation : Avoid prolonged exposure to moisture or acidic/basic conditions. Monitor for color changes (yellowing indicates decomposition) and re-purify via flash chromatography if needed .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed vs. theoretical spectroscopic data for this compound?

  • Methodological Answer :
  • Step 1 : Re-examine reaction conditions (e.g., incomplete iodination or Boc deprotection). Use 2D NMR (COSY, HSQC) to assign ambiguous signals .
  • Step 2 : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts).
  • Step 3 : For inconsistent mass spectra, check for adduct formation (e.g., sodium/potassium) or solvent interference .

Q. What experimental strategies can elucidate the reaction mechanism of iodine displacement in this compound under cross-coupling conditions?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via GC-MS or in situ IR to identify intermediates (e.g., aryl-palladium complexes in Suzuki couplings).
  • Isotopic Labeling : Use deuterated solvents (e.g., DMF-d₇) to track proton transfer steps.
  • Control Experiments : Test halogen exchange (e.g., Br vs. I) to assess leaving group effects .

Q. How can this compound be leveraged as a precursor for developing chemical probes or drug candidates?

  • Methodological Answer :
  • Probe Design : Functionalize the iodine site via Sonogashira coupling to introduce fluorophores or biotin tags for target identification .
  • Drug Optimization : Replace iodine with pharmacophores (e.g., sulfonamides) and evaluate bioactivity via high-throughput screening. Use molecular docking to predict binding affinity .

Data Contradiction & Experimental Design

Q. What methodologies are recommended for reconciling discrepancies in biological activity data across studies using this compound derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies.
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized protocols.
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal calorimetry) to confirm binding .

Safety & Handling

Q. What safety protocols are essential when handling this compound in catalytic reactions?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for reactions involving volatile reagents (e.g., DCM) .
  • Waste Disposal : Quench iodine-containing byproducts with sodium thiosulfate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.